Cyclohexyl isocyanate

Description

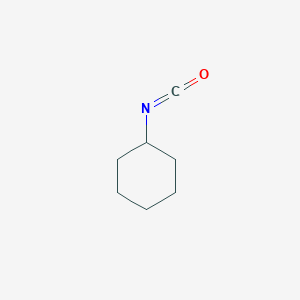

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

isocyanatocyclohexane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H11NO/c9-6-8-7-4-2-1-3-5-7/h7H,1-5H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KQWGXHWJMSMDJJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(CC1)N=C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H11NO, Array | |

| Record name | CYCLOHEXYL ISOCYANATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/3053 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | CYCLOHEXYL ISOCYANATE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0856 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID8025464 | |

| Record name | Isocyanatocyclohexane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8025464 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

125.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Cyclohexyl isocyanate appears as a yellowish liquid with an irritating odor. Insoluble in water. Flash point 127 °F. Very toxic by inhalation, skin absorption and ingestion. Used to make pharmaceuticals and agricultural chemicals., Colorless liquid with pungent odor; [ICSC], COLOURLESS LIQUID WITH PUNGENT ODOUR. | |

| Record name | CYCLOHEXYL ISOCYANATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/3053 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Cyclohexyl isocyanate | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/2213 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | CYCLOHEXYL ISOCYANATE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0856 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Boiling Point |

334 to 338 °F at 760 mmHg (NTP, 1992), 172 °C, 168 °C | |

| Record name | CYCLOHEXYL ISOCYANATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/3053 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Cyclohexylisocyanate | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8037 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | CYCLOHEXYL ISOCYANATE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0856 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Flash Point |

120 °F (NTP, 1992), 120 °F, 48 °C (closed cup), 48 °C c.c. | |

| Record name | CYCLOHEXYL ISOCYANATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/3053 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Cyclohexyl isocyanate | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/2213 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | Cyclohexylisocyanate | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8037 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | CYCLOHEXYL ISOCYANATE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0856 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Solubility |

Reacts with water (decomposes) (NTP, 1992), Solubility in water: reaction | |

| Record name | CYCLOHEXYL ISOCYANATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/3053 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | CYCLOHEXYL ISOCYANATE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0856 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Density |

0.98 (NTP, 1992) - Less dense than water; will float, 0.98 g/cu cm at 25 °C, Relative density (water = 1): 0.98 | |

| Record name | CYCLOHEXYL ISOCYANATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/3053 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Cyclohexylisocyanate | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8037 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | CYCLOHEXYL ISOCYANATE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0856 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Vapor Density |

Relative vapor density (air = 1): 4.3 | |

| Record name | CYCLOHEXYL ISOCYANATE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0856 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Vapor Pressure |

2 mmHg at 77.4 °F (NTP, 1992), 1.02 [mmHg], 1.02 mm Hg at 25 °C | |

| Record name | CYCLOHEXYL ISOCYANATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/3053 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Cyclohexyl isocyanate | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/2213 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | Cyclohexylisocyanate | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8037 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Color/Form |

Oil | |

CAS No. |

3173-53-3 | |

| Record name | CYCLOHEXYL ISOCYANATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/3053 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Cyclohexyl isocyanate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=3173-53-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Cyclohexylisocyanate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003173533 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Cyclohexyl isocyanate | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=87419 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Cyclohexyl isocyanate | |

| Source | EPA Acute Exposure Guideline Levels (AEGLs) | |

| URL | https://www.epa.gov/aegl/cyclohexyl-isocyanate-results-aegl-program | |

| Description | Acute Exposure Guideline Levels (AEGLs) are used by emergency planners and responders worldwide as guidance in dealing with rare, usually accidental, releases of chemicals into the air. https://www.epa.gov/aegl | |

| Record name | Cyclohexane, isocyanato- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Isocyanatocyclohexane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8025464 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Cyclohexyl isocyanate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.019.673 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | ISOCYANATOCYCLOHEXANE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/T699595BLW | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Cyclohexylisocyanate | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8037 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | CYCLOHEXYL ISOCYANATE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0856 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Melting Point |

-112 °F (NTP, 1992) | |

| Record name | CYCLOHEXYL ISOCYANATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/3053 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Properties and Reactivity of Cyclohexyl Isocyanate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cyclohexyl isocyanate (CHI) is a versatile chemical intermediate characterized by the highly reactive isocyanate functional group (-N=C=O) attached to a cyclohexane (B81311) ring. This unique structure imparts a combination of aliphatic and reactive properties, making it a valuable reagent in the synthesis of a wide array of organic compounds. Its utility is particularly prominent in the pharmaceutical and agrochemical industries for the production of herbicides, and as a key building block in the synthesis of various therapeutic agents. This guide provides a comprehensive overview of the chemical properties, reactivity, and handling of this compound, with a focus on experimental protocols and data relevant to research and development.

Chemical and Physical Properties

This compound is a colorless to pale yellow liquid with a pungent odor. It is a flammable and moisture-sensitive compound, requiring careful handling and storage.

Table 1: Physical and Chemical Properties of this compound

| Property | Value | Reference(s) |

| Molecular Formula | C₇H₁₁NO | |

| Molecular Weight | 125.17 g/mol | |

| CAS Number | 3173-53-3 | |

| Appearance | Colorless to pale yellow liquid | |

| Odor | Pungent | |

| Boiling Point | 168-170 °C at 760 mmHg | |

| Melting Point | -80 °C | |

| Density | 0.980 g/cm³ at 25 °C | |

| Vapor Pressure | 1.83 psi (126 hPa) at 20 °C | |

| Flash Point | 49 °C (closed cup) | |

| Refractive Index (n²⁰/D) | 1.455 | |

| Solubility | Reacts with water. Soluble in many organic solvents such as toluene (B28343), dichloromethane (B109758), and chloroform. |

Table 2: Spectroscopic Data of this compound

| Spectroscopic Technique | Key Features and Observations |

| Infrared (IR) Spectroscopy | Strong, characteristic absorption band for the isocyanate group (-N=C=O) around 2275-2250 cm⁻¹. |

| ¹H Nuclear Magnetic Resonance (NMR) Spectroscopy | Complex multiplets in the aliphatic region (δ 1.0-3.5 ppm) corresponding to the cyclohexyl protons. |

| ¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy | A characteristic signal for the isocyanate carbon around δ 120-125 ppm. Signals for the cyclohexyl carbons are observed in the aliphatic region. |

| Mass Spectrometry (MS) | The molecular ion peak (M⁺) is observed at m/z = 125. Fragmentation patterns are consistent with the structure of this compound. |

Synthesis and Purification of this compound

This compound can be synthesized through several methods, with the phosgenation of cyclohexylamine (B46788) or its hydrochloride salt being a common industrial approach. The use of triphosgene (B27547) (a solid, safer alternative to phosgene (B1210022) gas) is also prevalent in laboratory settings.

Synthesis via Phosgenation of Cyclohexylamine Hydrochloride

This method involves the reaction of cyclohexylamine hydrochloride with phosgene or a phosgene equivalent like triphosgene.

Caption: Synthesis of this compound via Phosgenation.

Experimental Protocol: Synthesis of this compound using Triphosgene [1][2]

-

Materials:

-

Cyclohexylamine hydrochloride

-

Triphosgene (BTC)

-

Anhydrous toluene

-

Nitrogen gas

-

-

Procedure:

-

In a three-necked round-bottom flask equipped with a mechanical stirrer, a reflux condenser with a gas outlet to a scrubber (containing aqueous sodium hydroxide), and a nitrogen inlet, add cyclohexylamine hydrochloride and anhydrous toluene.

-

Heat the suspension to 80-95 °C with stirring under a nitrogen atmosphere.

-

Prepare a solution of triphosgene in anhydrous toluene.

-

Slowly add the triphosgene solution to the heated suspension of cyclohexylamine hydrochloride. The reaction is exothermic and will generate hydrogen chloride gas, which should be neutralized in the scrubber.

-

After the addition is complete, heat the reaction mixture to 100-110 °C and maintain this temperature for 2-3 hours until the reaction is complete (monitored by the cessation of HCl evolution).

-

Purge the reaction mixture with dry nitrogen for 30-60 minutes to remove any residual phosgene and HCl.

-

Cool the reaction mixture to room temperature.

-

The crude this compound in toluene can be purified by fractional distillation under reduced pressure.

-

Synthesis via the Curtius Rearrangement

An alternative laboratory-scale synthesis involves the Curtius rearrangement of cyclohexanecarboxylic acid azide (B81097). This method avoids the use of highly toxic phosgene or its derivatives.[3][4][5]

Caption: Synthesis of this compound via Curtius Rearrangement.

Experimental Protocol: Synthesis of this compound via Curtius Rearrangement (General Procedure)

-

Materials:

-

Cyclohexanecarboxylic acid

-

Thionyl chloride (SOCl₂)

-

Sodium azide (NaN₃)

-

Anhydrous toluene

-

-

Procedure:

-

Step 1: Formation of Cyclohexanecarbonyl Chloride: In a round-bottom flask, react cyclohexanecarboxylic acid with an excess of thionyl chloride. Heat the mixture gently under reflux until the evolution of HCl and SO₂ ceases. Remove the excess thionyl chloride by distillation.

-

Step 2: Formation of Cyclohexanecarbonyl Azide: Dissolve the crude cyclohexanecarbonyl chloride in an inert solvent like anhydrous acetone. Cool the solution in an ice bath and add a solution of sodium azide in water dropwise with vigorous stirring. After the addition, continue stirring for 1-2 hours at 0 °C. Extract the acyl azide with a suitable organic solvent (e.g., diethyl ether), wash with water and brine, and dry over anhydrous sodium sulfate.

-

Step 3: Curtius Rearrangement: Carefully concentrate the solution of the acyl azide under reduced pressure. Caution: Acyl azides can be explosive and should be handled with care. Dissolve the crude acyl azide in anhydrous toluene and heat the solution gently. The rearrangement will occur with the evolution of nitrogen gas to form this compound.

-

Step 4: Purification: The resulting this compound can be purified by fractional distillation under reduced pressure.

-

Purification

Crude this compound is typically purified by fractional distillation under reduced pressure to avoid thermal decomposition.[6]

Experimental Protocol: Purification by Fractional Distillation under Reduced Pressure

-

Equipment:

-

Fractional distillation apparatus (including a Vigreux column)

-

Vacuum pump

-

Manometer

-

Heating mantle

-

Dry glassware

-

-

Procedure:

-

Assemble the fractional distillation apparatus, ensuring all joints are properly sealed and the glassware is dry.

-

Charge the distillation flask with the crude this compound.

-

Connect the apparatus to a vacuum pump and slowly reduce the pressure to the desired level (e.g., 10-20 mmHg).

-

Gently heat the distillation flask using a heating mantle.

-

Collect the fraction that distills at the expected boiling point of this compound at the applied pressure.

-

Store the purified this compound under an inert atmosphere (e.g., nitrogen or argon) in a tightly sealed container to protect it from moisture.

-

Reactivity of this compound

The high reactivity of the isocyanate group is due to the electrophilic nature of the central carbon atom. This makes it susceptible to attack by a variety of nucleophiles.

Caption: General Reactivity of this compound with Nucleophiles.

Reaction with Alcohols: Formation of Urethanes

This compound reacts with alcohols to form N-cyclohexylcarbamates (urethanes). This reaction is fundamental in polyurethane chemistry.

Experimental Protocol: Synthesis of Ethyl N-Cyclohexylcarbamate [7][8]

-

Materials:

-

This compound

-

Anhydrous ethanol (B145695)

-

Anhydrous diethyl ether

-

-

Procedure:

-

In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve this compound in anhydrous diethyl ether under a nitrogen atmosphere.

-

Cool the solution in an ice bath.

-

Add anhydrous ethanol dropwise from the dropping funnel to the stirred solution.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2-3 hours.

-

The reaction progress can be monitored by IR spectroscopy by observing the disappearance of the isocyanate peak (~2260 cm⁻¹).

-

Remove the solvent under reduced pressure to obtain the crude ethyl N-cyclohexylcarbamate.

-

The product can be purified by recrystallization from a suitable solvent (e.g., hexanes).

-

Table 3: Spectroscopic Data for Ethyl N-Cyclohexylcarbamate

| Spectroscopic Technique | Key Features and Observations |

| ¹H NMR (CDCl₃) | δ ~4.6 (br s, 1H, NH), 4.1 (q, 2H, OCH₂CH₃), 3.5 (m, 1H, CH-N), 1.0-2.0 (m, 10H, cyclohexyl), 1.2 (t, 3H, OCH₂CH₃) |

| ¹³C NMR (CDCl₃) | δ ~156 (C=O), 60 (OCH₂), 50 (CH-N), 33, 25, 24 (cyclohexyl CH₂), 14 (CH₃) |

Reaction with Amines: Formation of Ureas

The reaction of this compound with primary or secondary amines is typically faster than with alcohols and yields N,N'-substituted ureas.

Experimental Protocol: Synthesis of N,N'-Dicyclohexylurea [1][9][10]

-

Materials:

-

This compound

-

Cyclohexylamine

-

Anhydrous dichloromethane (DCM)

-

-

Procedure:

-

In a round-bottom flask, dissolve cyclohexylamine in anhydrous DCM.

-

Cool the solution in an ice bath.

-

Slowly add a solution of this compound in anhydrous DCM to the stirred amine solution.

-

A white precipitate of N,N'-dicyclohexylurea will form immediately.

-

After the addition is complete, allow the mixture to stir for an additional 30 minutes at room temperature.

-

Collect the precipitate by vacuum filtration and wash it with cold DCM.

-

Dry the solid product under vacuum.

-

Table 4: Spectroscopic Data for N,N'-Dicyclohexylurea

| Spectroscopic Technique | Key Features and Observations |

| ¹H NMR (DMSO-d₆) | δ ~5.6 (d, 2H, NH), 3.3 (m, 2H, CH-N), 1.0-1.8 (m, 20H, cyclohexyl) |

| ¹³C NMR (DMSO-d₆) | δ ~157 (C=O), 49 (CH-N), 33, 26, 25 (cyclohexyl CH₂) |

| FTIR (KBr) | ~3300 cm⁻¹ (N-H stretch), ~1625 cm⁻¹ (C=O stretch, urea) |

| Mass Spectrometry (MS) | Molecular ion peak (M⁺) at m/z = 224. |

Reaction with Water: Hydrolysis

This compound reacts with water to initially form an unstable carbamic acid, which then decomposes to cyclohexylamine and carbon dioxide. The newly formed cyclohexylamine can then react with another molecule of this compound to form N,N'-dicyclohexylurea.

Caption: Hydrolysis of this compound.

Experimental Protocol: Hydrolysis of this compound

-

Materials:

-

This compound

-

Water

-

Tetrahydrofuran (B95107) (THF)

-

-

Procedure:

-

Dissolve this compound in THF in a round-bottom flask.

-

Slowly add an excess of water to the stirred solution.

-

The reaction can be gently heated to accelerate the hydrolysis.

-

The formation of N,N'-dicyclohexylurea as a white precipitate will be observed.

-

After the reaction is complete, the cyclohexylamine can be isolated from the reaction mixture (if urea formation is suppressed by using a large excess of water and controlling the pH) by extraction with a suitable solvent after basifying the solution. The urea byproduct can be removed by filtration.

-

Cycloaddition Reactions

Isocyanates can participate in cycloaddition reactions, such as [2+2] cycloadditions with alkenes to form β-lactams. These reactions are often promoted by Lewis acids or photochemically.[11][12]

Experimental Protocol: [2+2] Cycloaddition with an Alkene (General Procedure)

-

Materials:

-

This compound

-

An electron-rich alkene

-

Anhydrous solvent (e.g., dichloromethane)

-

Lewis acid catalyst (e.g., TiCl₄) or a photochemical reactor

-

-

Procedure (Lewis Acid Catalyzed):

-

In a dry, inert atmosphere, dissolve the alkene in anhydrous dichloromethane and cool the solution to a low temperature (e.g., -78 °C).

-

Add the Lewis acid catalyst dropwise.

-

Slowly add a solution of this compound in dichloromethane.

-

Allow the reaction to stir at low temperature for several hours.

-

Quench the reaction with a suitable reagent (e.g., saturated aqueous sodium bicarbonate).

-

Extract the product with an organic solvent, dry, and purify by column chromatography.

-

Polymerization

This compound can undergo anionic polymerization to form poly(this compound). This polymerization is typically initiated by strong nucleophiles like sodium cyanide or organometallic compounds at low temperatures.[13][14]

Experimental Protocol: Anionic Polymerization of this compound (General Procedure)

-

Materials:

-

Purified this compound

-

Anionic initiator (e.g., sodium naphthalenide in THF)

-

Anhydrous tetrahydrofuran (THF)

-

-

Procedure:

-

Under a high vacuum or in a glovebox, dissolve the purified this compound in anhydrous THF.

-

Cool the solution to a very low temperature (e.g., -78 °C or lower).

-

Slowly add the anionic initiator solution until a persistent color change indicates the start of polymerization.

-

Allow the polymerization to proceed at low temperature for a specified time.

-

Terminate the polymerization by adding a quenching agent (e.g., methanol).

-

Precipitate the polymer by pouring the reaction mixture into a non-solvent (e.g., methanol).

-

Collect the polymer by filtration and dry it under vacuum.

-

Safety and Handling

This compound is a hazardous chemical and should be handled with appropriate safety precautions.

-

Inhalation: It is toxic by inhalation and can cause respiratory irritation and sensitization. Work in a well-ventilated fume hood.

-

Skin and Eye Contact: It can cause severe skin and eye irritation and burns. Wear appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.

-

Moisture Sensitivity: It reacts with water, so it should be handled and stored under anhydrous conditions.

-

Flammability: It is a flammable liquid. Keep away from heat, sparks, and open flames.

Conclusion

This compound is a highly reactive and versatile chemical intermediate with significant applications in organic synthesis, particularly in the pharmaceutical and polymer industries. A thorough understanding of its chemical properties, reactivity, and safe handling procedures is crucial for its effective and safe utilization in research and development. This guide has provided a detailed overview of these aspects, including tabulated data and experimental protocols, to serve as a valuable resource for scientists and professionals in the field.

References

- 1. prepchem.com [prepchem.com]

- 2. application.wiley-vch.de [application.wiley-vch.de]

- 3. The Curtius Rearrangement: Mechanistic Insight and Recent Applications in Natural Product Syntheses - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Curtius rearrangement - Wikipedia [en.wikipedia.org]

- 5. Curtius Rearrangement [organic-chemistry.org]

- 6. benchchem.com [benchchem.com]

- 7. Organic Syntheses Procedure [orgsyn.org]

- 8. benchchem.com [benchchem.com]

- 9. benchchem.com [benchchem.com]

- 10. info.ornl.gov [info.ornl.gov]

- 11. orgsyn.org [orgsyn.org]

- 12. researchtrends.net [researchtrends.net]

- 13. du.edu.eg [du.edu.eg]

- 14. researchgate.net [researchgate.net]

Synthesis of Cyclohexyl Isocyanate from Cyclohexylamine: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the primary synthetic routes for producing cyclohexyl isocyanate from cyclohexylamine (B46788). It is intended to serve as a valuable resource for researchers and professionals in drug development and chemical synthesis. This document details both phosgene-based and phosgene-free methodologies, presenting quantitative data, detailed experimental protocols, and reaction mechanisms.

Introduction

This compound is a crucial intermediate in the synthesis of various pharmaceuticals and agrochemicals. Its reactive isocyanate group allows for the formation of urea, urethane, and carbamate (B1207046) linkages, making it a versatile building block in organic synthesis. The primary precursor for its synthesis is cyclohexylamine, a readily available starting material. This guide will explore the predominant synthetic strategies, with a focus on reaction conditions, yields, and safety considerations.

Synthetic Methodologies

The synthesis of this compound from cyclohexylamine can be broadly categorized into two main approaches: phosgenation and phosgene-free methods.

Phosgene-Based Synthesis

The reaction of cyclohexylamine with phosgene (B1210022) or its safer solid equivalent, triphosgene (B27547), is the most traditional and widely used method for producing this compound. This method is highly efficient but requires stringent safety precautions due to the extreme toxicity of phosgene.

Reaction Mechanism:

The reaction proceeds through a two-step mechanism. Initially, the primary amine attacks the carbonyl carbon of phosgene (or its in-situ generated equivalent from triphosgene) to form a carbamoyl (B1232498) chloride intermediate. Subsequent elimination of hydrogen chloride yields the isocyanate.[1][2][3]

Experimental Protocol (Triphosgene Method):

A common and safer laboratory-scale procedure involves the use of triphosgene as a substitute for gaseous phosgene.[4] The reaction is typically carried out by first preparing the cyclohexylamine hydrochloride salt, which then reacts with triphosgene.

-

Step 1: Salt Formation: Cyclohexylamine is dissolved in a suitable solvent, such as toluene (B28343), and heated. Liquid hydrochloric acid is then slowly added to form cyclohexylamine hydrochloride. This step is crucial to prevent side reactions.[4]

-

Step 2: Phosgenation: The resulting slurry of cyclohexylamine hydrochloride in toluene is then treated with a solution of triphosgene in the same solvent at an elevated temperature.[4]

-

Step 3: Work-up and Purification: After the reaction is complete, the mixture is purged with an inert gas (e.g., nitrogen) to remove any residual phosgene and HCl. The crude product is then purified by vacuum distillation.[4]

Quantitative Data for Phosgene-Based Synthesis:

| Parameter | Value | Reference |

| Starting Material | Cyclohexylamine Hydrochloride | [4] |

| Reagent | Triphosgene | [4] |

| Solvent | Toluene | [4] |

| Reaction Temperature | 95-115 °C | [4] |

| Reaction Time | 0.5 - 2.5 hours (including purging) | [4] |

| Yield | >99% | [4] |

Phosgene-Free Synthesis

Growing concerns over the toxicity of phosgene have driven the development of alternative, "phosgene-free" synthetic routes. These methods often involve the carbonylation of cyclohexylamine using less hazardous reagents.

This method involves the reaction of cyclohexylamine with carbon dioxide in the presence of a base and a dehydrating agent.[5] This approach avoids the use of highly toxic phosgene.

Reaction Mechanism:

The reaction proceeds by the formation of an ammonium (B1175870) carbamate salt from cyclohexylamine and carbon dioxide in the presence of an organic base. This intermediate is then dehydrated to yield the isocyanate.[5]

Experimental Protocol (for a related compound):

A process for a similar compound, p-methyl this compound, has been described.[6] Carbon dioxide is bubbled through a solution of the amine and an organic base in a solvent like acetonitrile. A dehydrating agent, such as phosphorus oxychloride, is then added to the reaction mixture. The product is isolated by distillation.

Quantitative Data for CO2-Based Synthesis (of p-methyl this compound):

| Parameter | Value | Reference |

| Starting Material | 4-methyl cyclohexylamine | [6] |

| Reagents | CO2, Triethylamine, Phosphorus oxychloride | [6] |

| Solvent | Acetonitrile | [6] |

| Reaction Temperature | -10 °C to 0 °C | [5][6] |

| Yield | 82% | [6] |

Safety Considerations

The synthesis of this compound involves hazardous materials and requires strict adherence to safety protocols.

-

Phosgene and Triphosgene: Phosgene is an extremely toxic gas. Triphosgene, while a stable solid, can decompose to phosgene upon heating or in the presence of nucleophiles.[7] All manipulations involving these reagents must be conducted in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including respiratory protection.[7][8][9][10]

-

This compound: The product itself is toxic and a lachrymator. It is harmful if inhaled, swallowed, or absorbed through the skin, and can cause severe burns.[11] It is also moisture-sensitive and can react with water to release carbon dioxide, potentially leading to pressure build-up in closed containers.[12]

-

General Precautions: Reactions should be carried out by trained personnel. An emergency plan should be in place to handle any accidental exposure or spills. Neutralizing agents, such as sodium bicarbonate for phosgene spills, should be readily available.

Conclusion

The synthesis of this compound from cyclohexylamine can be achieved through both phosgene-based and phosgene-free methods. The traditional phosgenation route using triphosgene offers high yields and is well-established. However, the inherent toxicity of phosgene necessitates stringent safety measures. Phosgene-free alternatives, such as the carbon dioxide-based method, provide a safer approach, although yields may be slightly lower and the methodology is less developed for this specific substrate. The choice of synthetic route will depend on the scale of the reaction, available equipment, and the priority given to safety and environmental considerations. For all methods, a thorough understanding of the reaction mechanism and adherence to safety protocols are paramount for the successful and safe synthesis of this compound.

References

- 1. sciencemadness.org [sciencemadness.org]

- 2. Isocyanate - Wikipedia [en.wikipedia.org]

- 3. A Theoretical Study on the Phosgenation of 2,4-Toluenediamine (2,4-TDA) - PMC [pmc.ncbi.nlm.nih.gov]

- 4. CN111548287A - Preparation method of this compound - Google Patents [patents.google.com]

- 5. CA2091666C - Process for preparing isocyanates - Google Patents [patents.google.com]

- 6. CN1521162A - Process for the synthesis of p-methyl this compound - Google Patents [patents.google.com]

- 7. pubs.acs.org [pubs.acs.org]

- 8. sdfine.com [sdfine.com]

- 9. chemistry.utoronto.ca [chemistry.utoronto.ca]

- 10. indianchemicalcouncil.com [indianchemicalcouncil.com]

- 11. This compound | C7H11NO | CID 18502 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 12. This compound | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]

Cyclohexyl isocyanate mechanism of action in biological systems

An In-Depth Technical Guide to the Mechanism of Action of Cyclohexyl Isocyanate in Biological Systems

For: Researchers, Scientists, and Drug Development Professionals

Abstract

This compound (CHI) is a highly reactive, electrophilic compound belonging to the isocyanate family. Its primary mechanism of action in biological systems is the covalent modification of proteins and other biomolecules through a process known as carbamoylation. This irreversible post-translational modification targets nucleophilic functional groups, predominantly the free amino groups of proteins, leading to significant alterations in their structure, charge, and function. These molecular changes manifest in diverse biological consequences, including enzyme inhibition and broad cellular toxicity. This guide provides a detailed examination of the chemical basis of CHI's reactivity, its impact on specific signaling pathways such as calmodulin inhibition, and its toxicological profile. Furthermore, it outlines detailed experimental protocols for the identification and characterization of CHI-protein adducts, offering a technical resource for researchers in toxicology, pharmacology, and drug development.

Introduction

This compound (CAS No: 3173-53-3) is a colorless to yellowish liquid with a pungent odor, primarily used as an intermediate in the synthesis of pharmaceuticals and agricultural chemicals[1][2]. Its biological significance also stems from its role as a reactive metabolite of the nitrosourea (B86855) anticancer drug, Lomustine (CCNU). The therapeutic and toxic effects of CCNU are partly attributed to the carbamoylating activity of its breakdown product, this compound. The isocyanate functional group (-N=C=O) makes CHI highly electrophilic and prone to react with a wide range of biological nucleophiles, leading to profound and often detrimental effects on cellular function. Understanding its precise mechanism of action is critical for assessing its toxicological risk and for refining the design of therapeutic agents that may generate isocyanates.

Core Mechanism of Action: Covalent Modification via Carbamoylation

The central mechanism of action for this compound is carbamoylation, a non-enzymatic and typically irreversible reaction where the isocyanate group forms a covalent bond with a nucleophilic functional group on a biological molecule[3]. The carbon atom of the isocyanate moiety is highly electrophilic and is readily attacked by nucleophiles such as primary and secondary amines, thiols, and hydroxyl groups.

In biological systems, the most frequent targets are the free amino groups on proteins. This includes the α-amino group at the N-terminus of a polypeptide chain and, most notably, the ε-amino group of lysine (B10760008) residues[4]. The reaction with an amino group results in the formation of a stable substituted urea (B33335) linkage. Reactions can also occur with the thiol group of cysteine, the hydroxyl groups of serine and tyrosine, and the imidazole (B134444) group of histidine, though reactivity is generally higher with amines[5]. This covalent modification alters the local charge and structure of the protein, which can disrupt its native conformation and function.

Caption: General mechanism of protein carbamoylation by this compound.

Molecular and Cellular Consequences

Alteration of Protein Structure and Function

Carbamoylation neutralizes the positive charge of lysine's ε-amino group and the N-terminal α-amino group at physiological pH. This alteration of charge can disrupt critical ionic interactions and hydrogen bonds that maintain a protein's tertiary and quaternary structure. The addition of the bulky cyclohexyl group can also create steric hindrance, preventing protein-protein interactions or substrate binding. The functional consequences are diverse and depend on the specific protein and residue modified, but they often include loss of enzymatic activity, disruption of structural integrity, and altered signaling capabilities.

Enzyme Inhibition: The Case of Calmodulin

A well-documented effect of this compound is the inhibition of calmodulin[1]. Calmodulin is a ubiquitous, calcium-binding messenger protein that regulates a vast number of cellular processes by activating downstream enzymes such as phosphodiesterases, kinases, and phosphatases. Preincubation of calmodulin with this compound leads to a concentration-dependent inhibition of its activity, preventing it from stimulating its target enzymes, like cyclic nucleotide phosphodiesterase[1]. This inhibition is presumed to occur via carbamoylation of lysine residues on calmodulin, which are crucial for its interaction with target proteins. The disruption of calmodulin-dependent signaling can have far-reaching effects on calcium signaling, cell cycle progression, and metabolism.

Caption: Inhibition of the calmodulin signaling pathway by this compound.

Quantitative Data on this compound Activity

Table 1: Acute Toxicity of this compound

| Parameter | Species | Route | Value | Reference(s) |

|---|---|---|---|---|

| LD₅₀ | Rat (male) | Oral | 335 mg/kg | [1] |

| LD₅₀ | Rat (female) | Oral | 625 mg/kg | [1] |

| LD₅₀ | Rat | Oral | 560 mg/kg | [7] |

| LD₅₀ | Rabbit | Dermal | > 2000 mg/kg | |

| LC₅₀ | Rat | Inhalation | 0.022 mg/L (4 hours) |

| LC (lethal) | Rat | Inhalation | 18 ppm (6 hours, 1 of 3 died) |[8] |

Experimental Protocols for Studying this compound Interactions

Protocol: Identification of Protein Adducts and Carbamoylation Sites by Mass Spectrometry

This protocol outlines a standard bottom-up proteomics workflow to identify proteins targeted by this compound and to map the specific modification sites. The method relies on the derivatization of proteins, followed by enzymatic digestion and analysis by liquid chromatography-tandem mass spectrometry (LC-MS/MS)[9].

Caption: Experimental workflow for proteomic identification of CHI-modified proteins.

Methodology:

-

Protein Incubation:

-

Prepare a solution of the target protein(s) or cell lysate in a suitable buffer (e.g., 50 mM HEPES, pH 7.4).

-

Add this compound (CHI) to the desired final concentration. A stock solution in an anhydrous organic solvent like DMSO is recommended.

-

Incubate the reaction mixture for a defined period (e.g., 1-2 hours) at a controlled temperature (e.g., 37°C). Include a control sample treated with the vehicle (DMSO) only.

-

Quench any remaining reactive CHI by adding a primary amine, such as Tris buffer, to a final concentration of 50-100 mM.

-

-

Sample Preparation for Mass Spectrometry:

-

Denaturation, Reduction, and Alkylation: Precipitate the proteins using acetone (B3395972) or chloroform/methanol to remove non-protein components. Resuspend the protein pellet in a denaturation buffer (e.g., 8 M urea in 100 mM Tris-HCl, pH 8.5). Reduce disulfide bonds with dithiothreitol (B142953) (DTT) and alkylate free cysteine residues with iodoacetamide (B48618) to prevent disulfide bond reformation.

-

Enzymatic Digestion: Dilute the urea concentration to <2 M with buffer. Add a protease, typically trypsin, at an appropriate enzyme-to-substrate ratio (e.g., 1:50 w/w) and incubate overnight at 37°C. Trypsin cleaves C-terminal to lysine and arginine residues, but carbamoylation of a lysine residue will block cleavage at that site.

-

-

LC-MS/MS Analysis:

-

Acidify the peptide digest with formic acid and desalt using a C18 solid-phase extraction (SPE) column.

-

Analyze the resulting peptide mixture using a high-resolution mass spectrometer (e.g., an Orbitrap or Q-TOF instrument) coupled to a nano-liquid chromatography (nLC) system.

-

Operate the mass spectrometer in a data-dependent acquisition (DDA) mode, where precursor ion scans (MS1) are followed by fragmentation scans (MS2) of the most abundant peptides.

-

-

Data Analysis:

-

Use a proteomic search engine (e.g., MaxQuant, Proteome Discoverer, Mascot) to search the generated MS/MS spectra against a relevant protein sequence database.

-

Configure the search parameters to include a variable modification corresponding to the mass of the this compound adduct (+125.08406 Da) on lysine (K), serine (S), tyrosine (Y), cysteine (C), and protein N-termini.

-

Analyze the search results to identify specific peptides and proteins modified by CHI and pinpoint the exact sites of carbamoylation based on the fragmentation spectra.

-

Conclusion and Future Directions

This compound exerts its biological effects primarily through the covalent carbamoylation of proteins. This modification is indiscriminate in its targeting of nucleophilic amino acid residues, particularly lysine, leading to widespread changes in protein structure and function. The inhibition of critical regulatory proteins like calmodulin highlights its potential to disrupt fundamental cellular signaling pathways. The acute toxicity data underscores its hazardous nature.

For researchers, the provided proteomic workflow serves as a foundational method to explore the full range of cellular targets of CHI. Future studies should aim to:

-

Quantify the reaction kinetics of CHI with key biological nucleophiles to build more accurate predictive models of its reactivity.

-

Identify the complete "adductome" in various cell types to understand the molecular basis of its organ-specific toxicity.

-

Investigate the potential for endogenous repair or degradation of carbamoylated proteins and the cellular response to this form of chemical stress.

This detailed understanding will be invaluable for mitigating the risks of occupational exposure and for designing safer pharmaceuticals that avoid the generation of such reactive intermediates.

References

- 1. This compound | C7H11NO | CID 18502 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Reactions of 4 methylphenyl isocyanate with amino acids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. experts.umn.edu [experts.umn.edu]

- 6. fishersci.com [fishersci.com]

- 7. 7. Selected Monoisocyanates Acute Exposure Guideline Levels - Acute Exposure Guideline Levels for Selected Airborne Chemicals: Volume 15 - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 8. Proteomics Analysis of Carbamylation - Creative Proteomics [creative-proteomics.com]

- 9. PROTEOMIC IDENTIFICATION OF CARBONYLATED PROTEINS AND THEIR OXIDATION SITES - PMC [pmc.ncbi.nlm.nih.gov]

Spectroscopic Analysis of Cyclohexyl Isocyanate: A Technical Guide

Introduction

Cyclohexyl isocyanate (CAS No. 3173-53-3) is a key chemical intermediate in the synthesis of various pharmaceuticals and agricultural chemicals.[1][2] Its molecular structure, consisting of a cyclohexane (B81311) ring bonded to an isocyanate functional group, gives rise to characteristic spectroscopic signatures. This technical guide provides an in-depth analysis of the Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for this compound, intended for researchers, scientists, and professionals in drug development.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule. For this compound, ¹H and ¹³C NMR spectra provide detailed information about the chemical environment of each proton and carbon atom.

¹H NMR Spectral Data

The ¹H NMR spectrum of this compound is characterized by a series of multiplets arising from the protons on the cyclohexane ring. The chemical shifts are influenced by the electronegativity of the adjacent isocyanate group.

| Chemical Shift (ppm) | Multiplicity | Assignment |

| ~3.25 | m | H-1 (methine proton adjacent to NCO) |

| ~1.85 - 1.15 | m | H-2, H-3, H-4, H-5, H-6 (cyclohexyl ring protons) |

Note: Specific chemical shifts and coupling constants can be found on spectral databases such as SpectraBase.[3]

¹³C NMR Spectral Data

The ¹³C NMR spectrum provides information on the carbon skeleton of the molecule. The isocyanate carbon is a key diagnostic peak.

| Chemical Shift (ppm) | Assignment |

| ~125 | -N=C=O |

| ~53 | C-1 |

| ~33 | C-2, C-6 |

| ~25 | C-3, C-5 |

| ~24 | C-4 |

Note: Specific chemical shift values can be obtained from spectral databases like SpectraBase.[3] For comparison, in a related structure, 4-(trans-4'-hexylcyclohexyl)-isothiocyanatobenzene, the cyclohexyl methine carbons are observed at 44.2 and 37.1 ppm, while the methylene (B1212753) carbons are in the 33-34 ppm range.[4]

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The most prominent feature in the IR spectrum of this compound is the strong, sharp absorption band characteristic of the isocyanate group.

| Wavenumber (cm⁻¹) | Intensity | Vibrational Mode |

| ~2250 | Strong, Sharp | N=C=O asymmetric stretching |

| ~2930, ~2855 | Strong | C-H stretching (cyclohexyl) |

| ~1450 | Medium | CH₂ scissoring (cyclohexyl) |

| ~1365 | Medium | CH₂ wagging (cyclohexyl) |

The intense peak around 2250 cm⁻¹ is a definitive indicator of the isocyanate functional group.[5] A general IR absorption chart can be used to assign other peaks.[6]

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule upon ionization. Electron ionization (EI) is a common technique used for this purpose.[7][8]

The mass spectrum of this compound shows a molecular ion peak (M⁺) at m/z 125, corresponding to its molecular weight.[9][10] The fragmentation pattern is key to confirming the structure.

| m/z | Relative Intensity | Proposed Fragment |

| 125 | Moderate | [C₇H₁₁NO]⁺ (Molecular Ion) |

| 97 | High | [C₆H₁₁N]⁺ |

| 82 | High | [C₆H₁₀]⁺ |

| 67 | High | [C₅H₇]⁺ |

| 54 | High | [C₄H₆]⁺ |

| 41 | High | [C₃H₅]⁺ |

The fragmentation of long-chain isocyanates has been studied, and for some, a common base peak is observed at m/z 99.[11] In the case of this compound, prominent peaks are observed at m/z 97, 82, and 67.[3] The NIST WebBook provides a reference mass spectrum for detailed analysis.[10]

Experimental Protocols

The following are general experimental protocols for obtaining the spectroscopic data presented.

NMR Spectroscopy

-

Sample Preparation : Dissolve 5-20 mg of this compound in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃) in a clean, dry 5 mm NMR tube.[12][13] The solution should be homogeneous and free of particulate matter.[14][15]

-

Instrument Setup : Place the NMR tube in the spectrometer. The instrument is then tuned to the appropriate frequency for the nucleus being observed (¹H or ¹³C).

-

Data Acquisition :

-

Locking : The spectrometer locks onto the deuterium (B1214612) signal of the solvent to stabilize the magnetic field.[12]

-

Shimming : The magnetic field homogeneity is optimized to obtain sharp, symmetrical peaks.[12]

-

Acquisition : A standard pulse sequence is used to acquire the free induction decay (FID). For ¹³C NMR, a proton-decoupled sequence is typically used. The number of scans is adjusted to achieve an adequate signal-to-noise ratio.

-

-

Data Processing : The FID is Fourier transformed to produce the NMR spectrum. The spectrum is then phased, baseline corrected, and referenced (typically to the residual solvent peak or an internal standard like TMS).

FT-IR Spectroscopy

-

Sample Preparation : For a liquid sample like this compound, the simplest method is to place a drop of the neat liquid between two IR-transparent salt plates (e.g., NaCl or KBr) to form a thin film.[16] Alternatively, an Attenuated Total Reflectance (ATR) accessory can be used by placing a drop of the sample directly onto the ATR crystal.[17][18]

-

Instrument Setup : Place the sample holder in the spectrometer's sample compartment.

-

Data Acquisition :

-

Data Processing : The sample spectrum is ratioed against the background spectrum to produce the final transmittance or absorbance spectrum.

Electron Ionization Mass Spectrometry (EI-MS)

-

Sample Introduction : A small amount of the volatile liquid sample is introduced into the ion source of the mass spectrometer, where it is vaporized.[7]

-

Ionization : In the ion source, the gaseous molecules are bombarded with a beam of high-energy electrons (typically 70 eV), causing the ejection of an electron from the molecule to form a molecular ion (M⁺).[8][20]

-

Fragmentation : The excess energy imparted to the molecular ion causes it to fragment into smaller, characteristic charged ions.[21][22]

-

Mass Analysis : The positively charged ions are accelerated into a mass analyzer (e.g., a quadrupole or time-of-flight analyzer), which separates them based on their mass-to-charge ratio (m/z).

-

Detection : The separated ions are detected, and a mass spectrum is generated, which is a plot of ion abundance versus m/z.[23]

Visualization of Spectroscopic Workflow

The following diagram illustrates the workflow for the spectroscopic analysis of this compound, from the sample to the interpreted structural information.

Caption: Workflow of Spectroscopic Analysis.

References

- 1. This compound, CAS: 3173-53-3 - Synthesia [organics.synthesia.eu]

- 2. lookchem.com [lookchem.com]

- 3. This compound | C7H11NO | CID 18502 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. rsc.org [rsc.org]

- 5. researchgate.net [researchgate.net]

- 6. orgchemboulder.com [orgchemboulder.com]

- 7. Electron Ionization | School of Chemical Sciences | Illinois [scs.illinois.edu]

- 8. Electron Ionization - Creative Proteomics [creative-proteomics.com]

- 9. Isocyanatocyclohexane(3173-53-3) Raman [m.chemicalbook.com]

- 10. Cyclohexane, isocyanato- [webbook.nist.gov]

- 11. researchgate.net [researchgate.net]

- 12. How To Prepare And Run An NMR Sample - Blogs - News [alwsci.com]

- 13. sites.bu.edu [sites.bu.edu]

- 14. publish.uwo.ca [publish.uwo.ca]

- 15. ucl.ac.uk [ucl.ac.uk]

- 16. researchgate.net [researchgate.net]

- 17. drawellanalytical.com [drawellanalytical.com]

- 18. drawellanalytical.com [drawellanalytical.com]

- 19. Sample Preparation – FT-IR/ATR – Polymer Chemistry Characterization Lab [pccl.chem.ufl.edu]

- 20. bitesizebio.com [bitesizebio.com]

- 21. chem.libretexts.org [chem.libretexts.org]

- 22. chemguide.co.uk [chemguide.co.uk]

- 23. rroij.com [rroij.com]

An In-Depth Technical Guide to the Solubility of Cyclohexyl Isocyanate in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cyclohexyl isocyanate (C₇H₁₁NO), a key intermediate in the synthesis of pharmaceuticals and agrochemicals, is a colorless to yellowish liquid with a pungent odor.[1][2] Its reactivity, driven by the highly electrophilic isocyanate group, dictates its solubility and behavior in various media. This technical guide provides a comprehensive overview of the solubility of this compound in organic solvents, its physical and chemical properties, and detailed experimental protocols for solubility determination. Understanding its solubility is critical for optimizing reaction conditions, developing formulations, and ensuring safe handling and storage.

Physicochemical Properties of this compound

A summary of the key physical and chemical properties of this compound is presented in Table 1. These properties are essential for understanding its behavior in different solvent systems.

| Property | Value | Reference |

| Molecular Formula | C₇H₁₁NO | [3] |

| Molecular Weight | 125.17 g/mol | [1][3] |

| Appearance | Colorless to yellowish liquid | [1][2] |

| Odor | Pungent, irritating | [1][2] |

| Boiling Point | 168-170 °C at 760 mmHg | [3] |

| Melting Point | -80 °C | [4] |

| Density | 0.980 g/cm³ at 25 °C | [4] |

| Vapor Pressure | 2.2 mbar at 20 °C | [5] |

| Flash Point | 48 °C (closed cup) | [6] |

| Refractive Index | 1.455 at 20 °C | [3] |

Solubility of this compound in Organic Solvents

| Solvent | Qualitative Solubility | Reference |

| Dimethyl Sulfoxide (DMSO) | Soluble | [7] |

| Ethanol (95%) | Soluble (Reacts) | [7] |

| Acetone | Soluble | [7] |

| Chloroform | Sparingly Soluble | [8][9] |

| Water | Reacts | [1][10] |

Note: The reactivity of the isocyanate group with protic solvents is a critical consideration. For instance, in ethanol, this compound will react to form a urethane. This reactivity should be taken into account during solvent selection for any application.

Experimental Protocol for Determining Quantitative Solubility

To obtain precise quantitative solubility data, a standardized experimental protocol is necessary. The following protocol is adapted from the widely used "shake-flask" method, followed by gravimetric analysis, which is suitable for determining the solubility of a liquid like this compound in a non-reactive organic solvent.

Materials

-

This compound (high purity)

-

Selected organic solvent (anhydrous, high purity)

-

Analytical balance (readable to ±0.1 mg)

-

Thermostatically controlled shaker or incubator

-

Glass vials with PTFE-lined screw caps

-

Syringes and syringe filters (PTFE, 0.2 µm)

-

Volumetric flasks and pipettes

-

Evaporating dish or watch glass

-

Vacuum oven

Methodology

-

Preparation of Saturated Solution:

-

Add an excess amount of this compound to a known volume of the selected organic solvent in a glass vial. The presence of a separate, undissolved phase of this compound should be visible.

-

Tightly cap the vial to prevent solvent evaporation.

-

Place the vial in a thermostatically controlled shaker set to a constant temperature (e.g., 25 °C).

-

Agitate the mixture for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

-

Sample Collection and Filtration:

-

After the equilibration period, allow the vial to stand undisturbed in the temperature-controlled environment for at least 2 hours to allow the undissolved this compound to settle.

-

Carefully withdraw a known volume of the supernatant (the clear, saturated solution) using a syringe.

-

Attach a syringe filter to the syringe and filter the solution into a pre-weighed, clean, and dry volumetric flask to remove any undissolved droplets.

-

-

Gravimetric Analysis:

-

Record the exact volume of the filtered saturated solution.

-

Transfer the filtered solution to a pre-weighed evaporating dish.

-

Carefully evaporate the solvent under a gentle stream of inert gas (e.g., nitrogen) or in a fume hood. For higher boiling point solvents, a rotary evaporator may be used.

-

Once the bulk of the solvent has been removed, place the evaporating dish in a vacuum oven at a temperature below the boiling point of this compound to remove any residual solvent.

-

Cool the dish in a desiccator and weigh it on the analytical balance.

-

Repeat the drying and weighing steps until a constant weight is achieved.

-

-

Calculation of Solubility:

-

The mass of the dissolved this compound is the final constant weight of the dish and residue minus the initial tare weight of the dish.

-

The solubility can then be expressed in various units, such as grams per 100 mL ( g/100 mL) or moles per liter (mol/L).

-

Visualizations

Logical Workflow for Solubility Assessment

The following diagram illustrates a logical workflow for assessing the solubility of this compound.

Caption: Logical workflow for assessing the solubility of this compound.

Experimental Workflow for Quantitative Solubility Determination

The diagram below outlines the key steps in the experimental determination of this compound solubility.

Caption: Experimental workflow for quantitative solubility determination.

Reactivity of this compound with Protic Solvents

This diagram illustrates the chemical reactions that can occur when this compound is mixed with common protic solvents, which is often mistaken for simple dissolution.

Caption: Reactivity of this compound with protic solvents.

References

- 1. This compound | C7H11NO | CID 18502 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound, 3173-53-3 [thegoodscentscompany.com]

- 3. This compound 98 3173-53-3 [sigmaaldrich.com]

- 4. isg.ku.edu.tr [isg.ku.edu.tr]

- 5. fishersci.com [fishersci.com]

- 6. This compound, CAS: 3173-53-3 - Synthesia [organics.synthesia.eu]

- 7. parchem.com [parchem.com]

- 8. Cas 3173-53-3,Isocyanatocyclohexane | lookchem [lookchem.com]

- 9. 3173-53-3 CAS MSDS (Isocyanatocyclohexane) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 10. This compound | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]

Thermal Decomposition of Cyclohexyl Isocyanate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the thermal decomposition of cyclohexyl isocyanate. Due to the limited availability of direct quantitative studies on this compound, this document synthesizes information from safety data sheets, studies on analogous aliphatic isocyanates, and the broader literature on the pyrolysis of nitrogen-containing organic compounds. The guide outlines the expected decomposition products, potential reaction pathways, and detailed experimental protocols for analysis. All quantitative data from related compounds are presented in structured tables, and conceptual diagrams for reaction pathways and experimental workflows are provided using the DOT language. This document is intended to serve as a valuable resource for professionals working with or developing processes involving this compound, particularly concerning safety, stability, and by-product analysis.

Introduction

This compound (C₆H₁₁NCO) is a versatile chemical intermediate used in the synthesis of pharmaceuticals, agricultural chemicals, and specialty polymers.[1] Its reactive isocyanate group makes it highly useful, but also susceptible to thermal degradation, which can lead to the formation of hazardous products. Understanding the thermal decomposition profile of this compound is crucial for ensuring safe handling, storage, and processing, as well as for predicting potential impurities in high-temperature applications.